molecular formula C18H18N2O2S B7689804 N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide

Cat. No. B7689804
M. Wt: 326.4 g/mol
InChI Key: NSVDKBSMOJAQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline ring, a thiophene ring, and a carboxamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom. The carboxamide group is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2).

properties

IUPAC Name

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-9-20(18(22)16-8-5-10-23-16)12-14-11-13-6-3-4-7-15(13)19-17(14)21/h3-8,10-11H,2,9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDKBSMOJAQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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